4-Bromo-2-methyl-3-nitropyridine
Overview
Description
4-Bromo-2-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-bromo-2-methyl-3-nitropyridine belongs, are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other compounds .
Biochemical Pathways
Nitropyridines are often used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Nitropyridines are known to be used in the synthesis of various compounds, indicating that they may have diverse effects depending on the specific reactions they are involved in .
Action Environment
The success of the sm coupling reaction, in which nitropyridines are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-3-nitropyridine typically involves the bromination of 2-methyl-3-nitropyridine. One common method includes the following steps:
Starting Material: 2-methyl-3-nitropyridine.
Bromination Reaction: The bromination is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reacting diethyl malonate with alkali metal: to generate a salt.
Condensation Reaction: Adding a toluene solution of 2-chloro-4-nitropyridine.
Decarboxylation: Under acidic conditions to obtain 2-methyl-4-nitropyridine.
Hydrogenation Reduction: Using a catalyst such as Pd/C in methanol to obtain 2-methyl-4-aminopyridine.
Bromination: Reacting 2-methyl-4-aminopyridine with bromine and sodium nitrite in water to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 4-Bromo-2-methyl-3-aminopyridine.
Oxidation: 4-Bromo-2-carboxy-3-nitropyridine.
Scientific Research Applications
4-Bromo-2-methyl-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 2-Bromo-3-nitropyridine
- 5-Bromo-2-methyl-3-nitropyridine
- 4-Bromo-2-methyl-5-nitropyridine
Comparison: The presence of the bromine atom at the 4-position and the nitro group at the 3-position makes it particularly useful in certain synthetic and biological applications .
Biological Activity
4-Bromo-2-methyl-3-nitropyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its structural features, including the presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Characteristics
- Molecular Formula : C6H5BrN2O2
- Molecular Weight : Approximately 200.02 g/mol
- Physical State : Light yellow crystalline solid
- Solubility : Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to specific receptors involved in pain and inflammatory responses, suggesting applications in analgesia and anti-inflammatory treatments.
- Anticancer Properties : Preliminary studies indicate that it can inhibit tumor growth, making it a candidate for cancer therapy.
Anticancer Activity
Research highlights the compound's potential as an anticancer agent:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound can significantly reduce cell proliferation in various cancer cell lines.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, thereby promoting programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : It has been shown to decrease levels of pro-inflammatory cytokines, suggesting a role in managing chronic inflammatory conditions.
- Case Study : In vitro studies indicated that treatment with this compound reduced inflammation markers in macrophage cultures.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Promising candidate for drug development |
4-Bromo-N-methylpyridin-2-amines | Moderate | Low | Used in pharmaceuticals |
5-Nitro-pyridin-2(1H)-one | Low | High | Studied for different biological activities |
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Antiproliferative Effects : A study found that this compound exhibited IC50 values (concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM against various cancer cell lines.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it showed enhanced efficacy in inhibiting cancer cell proliferation.
- Safety Profile : Toxicological assessments revealed that while the compound demonstrates significant bioactivity, it also exhibits some cytotoxic effects at high concentrations, necessitating further investigation into its therapeutic window.
Properties
IUPAC Name |
4-bromo-2-methyl-3-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWBVEFKUQEPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702245 | |
Record name | 4-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-49-7 | |
Record name | 4-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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